![molecular formula C11H10BrClN2O B5751895 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRP is a derivative of imidazole that contains a substituted phenoxyethyl group. This molecule has been found to possess potent antifungal, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole is not fully understood, but it is believed to involve inhibition of key enzymes and proteins involved in the growth and replication of fungal, viral, and bacterial cells. This compound has been found to inhibit the activity of chitin synthase, an enzyme essential for fungal cell wall synthesis. It has also been shown to interfere with viral DNA replication and bacterial cell division.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo, making it a safe and viable candidate for drug development. It has been shown to have low cytotoxicity against mammalian cells and exhibits minimal adverse effects on liver and kidney function. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole's potent antifungal, antiviral, and antibacterial properties make it a valuable tool for laboratory experiments. Its low toxicity and minimal adverse effects make it a safe and viable candidate for drug development. However, its synthesis can be challenging, and the molecule's properties may vary depending on the reaction conditions used. This can make it difficult to compare results across different studies.
未来方向
There are several future directions for research on 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole. One area of interest is the development of new drugs based on this compound's structure and properties. Researchers are exploring ways to modify the molecule to improve its efficacy and selectivity against specific pathogens. Another area of interest is the investigation of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, researchers are exploring the use of this compound as a tool for studying the mechanisms of fungal, viral, and bacterial infections.
合成方法
The synthesis of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole involves the reaction of 2-bromo-4-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with imidazole to yield the final product. The synthesis of this compound has been optimized to improve yields and purity, and various modifications have been made to the reaction conditions to tailor the molecule's properties for specific applications.
科学研究应用
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. Its antifungal properties have been demonstrated against various fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. These properties make this compound a promising candidate for the development of new drugs to combat these infections.
属性
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O/c12-10-7-9(13)1-2-11(10)16-6-5-15-4-3-14-8-15/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVUOUZEFCKESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
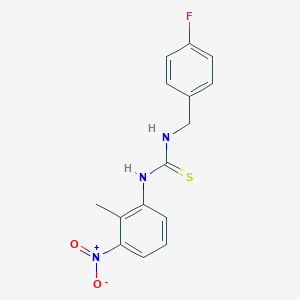
amino]ethanol](/img/structure/B5751820.png)
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
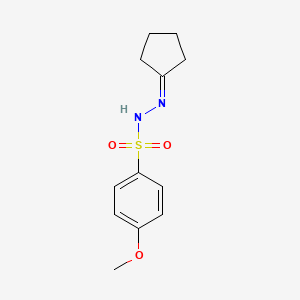
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
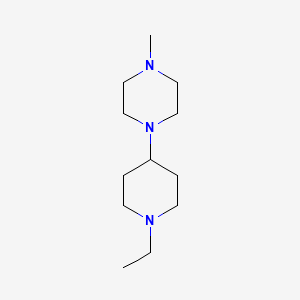
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)
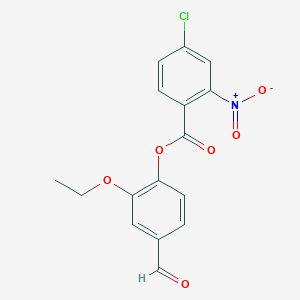

![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
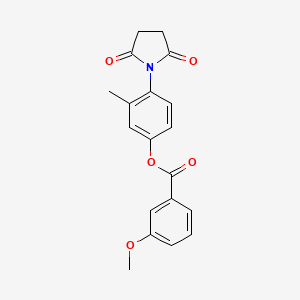
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)

![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
